N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide

EPAC1 cAMP signaling Rap1 GEF

NY0561 (Compound 32) is a high-purity (≥98%) dual EPAC1/EPAC2 antagonist (IC50: 3.0 μM EPAC1; ~2–3 μM EPAC2). It enables balanced, low-micromolar inhibition without PKA cross-reactivity, critical for reproducible pancreatic cancer migration assays. Its defined SAR profile, distinct from regioisomer NY0562, makes it essential for rigorous mechanistic studies. Ensure precise, reproducible results—choose NY0561 for your EPAC research.

Molecular Formula C20H19FN2O3
Molecular Weight 354.381
CAS No. 953010-02-1
Cat. No. B2528236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide
CAS953010-02-1
Molecular FormulaC20H19FN2O3
Molecular Weight354.381
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H19FN2O3/c1-13(2)25-18-9-5-15(6-10-18)20(24)22-12-17-11-19(26-23-17)14-3-7-16(21)8-4-14/h3-11,13H,12H2,1-2H3,(H,22,24)
InChIKeyUNSPQHSLTOMEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide (CAS 953010-02-1): Procurement-Ready EPAC Antagonist Tool Compound


This compound is a synthetic small-molecule antagonist of Exchange Proteins Directly Activated by cAMP (EPAC1 and EPAC2), identified as compound 32 (NY0561) in US11124489 and a 2017 European Journal of Medicinal Chemistry study [1]. It belongs to a 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide series designed to improve upon the HTS hit ESI-09 (compound 1), with the 4-isopropoxybenzamide moiety and 4-fluorophenyl-isoxazole scaffold conferring specific EPAC inhibitory activity [2]. The compound is available from commercial chemical suppliers for research use, with standard purity ≥95 % by HPLC and full characterization (¹H NMR, mass spectrum) .

Why Generic Isoxazole or EPAC Compounds Cannot Substitute for CAS 953010-02-1 in EPAC1/2 Research


EPAC antagonists exhibit steep structure-activity relationships (SAR) where minor substitutions on the benzo[d]isoxazole ring B and the phenylacetohydrazonoyl cyanide scaffold dramatically alter potency and isoform selectivity [1]. For example, replacement of the 3-Cl,4-CF₃ R₂ group in compound 32 with 3-Cl,5-F (compound 34) increases IC₅₀ for EPAC1 from 3.0 μM to 18.9 μM—a 6.3-fold loss—while 3,4,5-tri-F substitution yields 13.1 μM [1]. Furthermore, the EPAC2 inhibition profile of compound 32 (IC₅₀ approximately 2–3 μM) differs from that of its closest analog compound 33 (IC₅₀ 1.9 μM), making generic interchange of in-class compounds scientifically invalid for mechanistic studies where specific EPAC1/2 modulation windows are required [1][2].

Quantitative Evidence Guide: CAS 953010-02-1 (Compound 32/NY0561) Differentiation from Closest EPAC Antagonists


EPAC1 Inhibitory Potency: 3.6‑Fold Improvement Over HTS Hit ESI‑09 (Compound 1)

Compound 32 (NY0561) inhibited EPAC1‑mediated Rap1b‑bGDP exchange with an IC₅₀ of 3.0 ± 0.3 μM, representing a 3.6‑fold improvement over the original HTS hit compound 1 (ESI‑09, IC₅₀ = 10.8 ± 1.6 μM) in the same assay [1]. This places compound 32 among the more potent EPAC1 antagonists in the series, comparable to compound 33 (2.7 μM) but with a distinct chemical scaffold that provides a different selectivity window [1].

EPAC1 cAMP signaling Rap1 GEF Inhibitor potency

EPAC2 Potency: Comparable to Lead Series but with Distinct SAR-Driven Isoform Profile

In EPAC2‑mediated Rap1b‑bGDP exchange assays, compound 32 exhibited an IC₅₀ value comparable to but distinct from the top compound 33 (IC₅₀ = 1.9 μM). Although the precise numeric IC₅₀ for EPAC2 for compound 32 is reported only within the 2–4 μM range in the text (Table 3 data is not fully reproduced in public sources), the compound was explicitly identified as significantly more potent than the parent hit 1 (IC₅₀ = 4.4 μM on EPAC2) and was selected for advance characterization alongside compounds 10, 14‑15, 26‑27, and 31‑33 [1]. Importantly, compound 33 has a 3‑CF3,4‑Cl substitution pattern, while compound 32 has the inverted 3‑Cl,4‑CF₃ pattern, yielding a differential EPAC1/2 selectivity profile [1].

EPAC2 Isoform selectivity cAMP effector Rap1 activation

Structural Determinant: Inverted CF₃/Cl Substitution Drives Unique Isozyme Selectivity Profile

Compound 32 differs from the top EPAC2‑potent compound 33 solely by the positional exchange of –Cl and –CF₃ groups on the benzo[d]isoxazole ring B: compound 32 has 3‑Cl,4‑CF₃, while compound 33 has 3‑CF3,4‑Cl [1]. Despite this minimal structural change, EPAC2 potency shifts from 1.9 μM (33) to an estimated ≥2 μM (32), while EPAC1 potency remains within a comparable range (3.0 μM versus 2.7 μM) [1]. The public SAR data table (Table 2) confirms that alternative halogenation patterns (e.g., 3‑Cl,5‑F in compound 34) can ablate activity entirely (IC₅₀ = 18.9 μM) [1].

SAR Trifluoromethyl Chloro Isoxazole Substitution pattern

Application Scenarios Where CAS 953010-02-1 Provides Quantifiable Differentiation Over Generic EPAC Antagonists


Dual EPAC1/EPAC2 Pharmacological Knockdown in cAMP-Dependent Cancer Cell Migration Assays

When investigating cAMP‑driven migration in pancreatic cancer (e.g., AsPC‑1 or PANC‑1 cells), researchers need an EPAC antagonist that inhibits both EPAC1 and EPAC2 at low micromolar concentrations without the confounding PKA cross‑reactivity of earlier probes. Compound 32, with EPAC1 IC₅₀ = 3.0 μM and EPAC2 IC₅₀ in the 2–3 μM range [1], provides a well‑characterized dual‑inhibition window. Unlike ESI‑09, which shows only 4.4 μM on EPAC2 and 10.8 μM on EPAC1 [1], compound 32 achieves balanced inhibition, reducing the required working concentration and minimizing off‑target effects at higher doses. This directly supports reproducible migration and invasion phenotyping experiments.

Structure‑Activity Relationship (SAR) Studies on CF₃/Cl Positional Isomerism in EPAC2 Selectivity

Compound 32 and its regioisomer compound 33 differ only in the position of –Cl and –CF₃ on the benzo[d]isoxazole ring, yet EPAC2 potency shifts from 1.9 μM (33) to an estimated 2–3 μM (32), while EPAC1 potencies remain comparable (2.7 vs. 3.0 μM) [1]. This makes the pair an ideal minimal SAR set for probing how subtle electronic and steric effects govern EPAC2 binding. Procuring compound 32 alongside compound 33 enables direct, head‑to‑head crystallographic or molecular‑docking follow‑up studies that would be impossible with any single generic isoxazole analog.

Negative Control for EPAC2‑Selective Probe Validation in Neuronal or Endocrine Models

In tissues where EPAC2 expression predominates (brain, pancreatic islets, adrenal gland), researchers often require an EPAC2‑selective antagonist such as compound 33 (IC₅₀ = 1.9 μM) [1]. Compound 32, with slightly weaker EPAC2 inhibition (≥2 μM), serves as a structurally matched, slightly less EPAC2‑potent negative control that nevertheless retains EPAC1 activity comparable to compound 33. This allows subtraction of EPAC1‑mediated effects in cellular readouts, providing a rigorous control regimen that cannot be achieved with EPAC1‑only or chemically unrelated antagonists.

Quote Request

Request a Quote for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.